molecular formula C16H18O B2710313 1-(Phenoxymethyl)-4-(propan-2-yl)benzene CAS No. 1457318-82-9

1-(Phenoxymethyl)-4-(propan-2-yl)benzene

Cat. No.: B2710313
CAS No.: 1457318-82-9
M. Wt: 226.319
InChI Key: CQEDQJALAJFGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Phenoxymethyl)-4-(propan-2-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a phenoxymethyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Phenoxymethyl)-4-(propan-2-yl)benzene can be synthesized through several methods. One common approach involves the reaction of 4-(propan-2-yl)benzyl chloride with phenol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as phase transfer catalysts can be employed to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenoxymethyl)-4-(propan-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding phenolic or quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Phenolic or quinone derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-(Phenoxymethyl)-4-(propan-2-yl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its aromatic structure.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(Phenoxymethyl)-4-(propan-2-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

  • 1-(Phenoxymethyl)-4-methylbenzene
  • 1-(Phenoxymethyl)-4-ethylbenzene
  • 1-(Phenoxymethyl)-4-(tert-butyl)benzene

Comparison: 1-(Phenoxymethyl)-4-(propan-2-yl)benzene is unique due to the presence of both a phenoxymethyl group and an isopropyl group on the benzene ring. This combination imparts distinct chemical and physical properties, such as solubility and reactivity, compared to its analogs. The isopropyl group provides steric hindrance, affecting the compound’s behavior in substitution reactions and its overall stability.

Properties

IUPAC Name

1-(phenoxymethyl)-4-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O/c1-13(2)15-10-8-14(9-11-15)12-17-16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEDQJALAJFGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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